
N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antihistaminic Agents
Quinazoline derivatives have been synthesized and evaluated for their H1-antihistaminic activity. For instance, a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed and tested in vivo for their potential to protect animals from histamine-induced bronchospasm. These compounds, particularly 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant protective effects, comparable to the standard chlorpheniramine maleate, with minimal sedation effects. This suggests their potential application as new classes of antihistaminic agents with reduced sedative side effects (Alagarsamy, Shankar, & Murugesan, 2008).
Anti-inflammatory and Analgesic Activities
Another study synthesized a variety of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic behaviors. Some compounds demonstrated potent anti-inflammatory and analgesic activities, comparable or superior to the reference standard diclofenac sodium, while exhibiting only mild ulcerogenic potential. This research highlights the potential of quinazoline derivatives as effective anti-inflammatory and analgesic agents (Alagarsamy et al., 2011).
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. A series of new quinazoline compounds were synthesized and evaluated in vitro against cancer cell lines. Certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents. This research underscores the importance of quinazoline derivatives in developing new therapeutic options for cancer treatment (Abuelizz et al., 2017).
Antitubercular Agents
Substituted benzo[h]quinazolines and related compounds were synthesized and evaluated for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds showed significant activity, indicating the potential of quinazoline derivatives as anti-tubercular agents. This area of research contributes to the search for new treatments for tuberculosis (Maurya et al., 2013).
特性
IUPAC Name |
N-butyl-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-14-27(2)21(28)16-30-23-25-20-9-7-6-8-19(20)22(26-23)24-15-17-10-12-18(29-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDPTADXVJQFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)
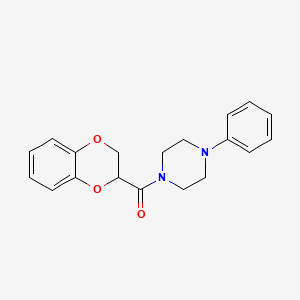
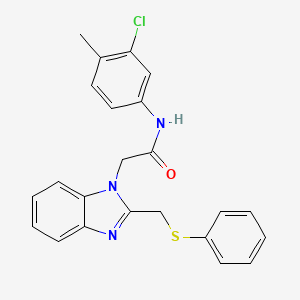
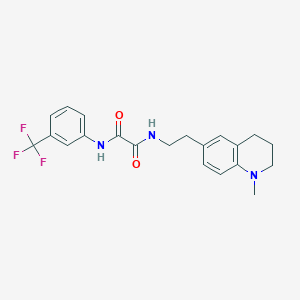
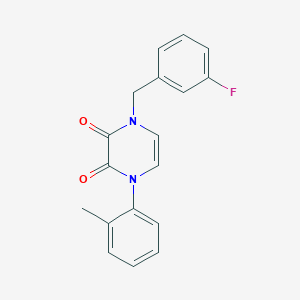
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)

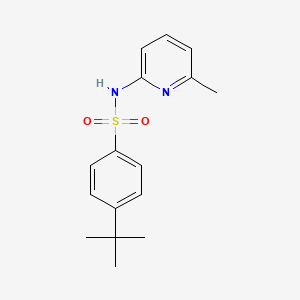
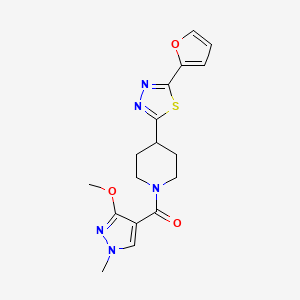

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)
